

Comparative analysis of 1-Hexanol-d11 from different suppliers

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Compound of Interest

Compound Name: 1-Hexanol-d11

Cat. No.: B12391452

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Comparative Analysis of 1-Hexanol-d11 from Leading Suppliers

For researchers, scientists, and professionals in drug development, the quality and consistency of isotopically labeled compounds are paramount. **1-Hexanol-d11**, a deuterated form of 1-Hexanol, is utilized in various applications, including as an internal standard in mass spectrometry-based quantitative analysis and in metabolic research. This guide provides a comparative analysis of **1-Hexanol-d11** from several prominent suppliers, focusing on key quality attributes such as chemical purity and isotopic enrichment. The information presented is based on publicly available data and is intended to assist users in making informed purchasing decisions.

Data Presentation: Quantitative Comparison of 1-Hexanol-d11

The following table summarizes the reported specifications for **1-Hexanol-d11** from various suppliers. It is important to note that while some suppliers provide batch-specific data on their Certificates of Analysis (CoA), others may only state minimum purity levels.

Supplier	Product Number	Chemical Purity	Isotopic Enrichment	Analytical Method
MedchemExpress	HY-W032022S1	99.33% [1]	98.57% [1]	Gas Chromatography (GC) / NMR
Toronto Research Chemicals	H281222	≥98%	≥98 atom % D	Not Specified
C/D/N Isotopes	D-6508	min 98%	98 atom % D [2]	Not Specified
Sigma-Aldrich	Not specified	≥98% (for non-deuterated)	Not specified for d11	Gas Chromatography (GC)

Note: Data for Toronto Research Chemicals and C/D/N Isotopes are based on minimum specifications listed on their product pages. For Sigma-Aldrich, the data for the non-deuterated analogue is provided for reference, as specific data for the d11 version was not readily available. Researchers should always request a lot-specific Certificate of Analysis for the most accurate data.

Experimental Protocols

The quality of **1-Hexanol-d11** is primarily assessed by determining its chemical purity and isotopic enrichment. The standard analytical techniques employed for these evaluations are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Purity Determination by Gas Chromatography (GC)

Objective: To separate and quantify volatile impurities in the **1-Hexanol-d11** sample.

Methodology:

- **Sample Preparation:** A dilute solution of the **1-Hexanol-d11** sample is prepared in a high-purity volatile solvent (e.g., dichloromethane or methanol).
- **Instrumentation:** A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) is typically used.
- **GC Column:** A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is commonly employed for the separation of alcohols.
- **Operating Conditions:**
 - **Injector Temperature:** Typically set around 250 °C.
 - **Oven Temperature Program:** An initial temperature of around 50-60 °C is held for a few minutes, followed by a temperature ramp (e.g., 10-15 °C/min) to a final temperature of approximately 250 °C.
 - **Carrier Gas:** High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.
 - **Detector Temperature:** The FID is typically maintained at a temperature of 250-300 °C.
- **Data Analysis:** The area of the **1-Hexanol-d11** peak is compared to the total area of all peaks in the chromatogram. The chemical purity is expressed as the percentage of the main peak area relative to the total peak area.

Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the percentage of deuterium atoms at the specified positions in the **1-Hexanol-d11** molecule.

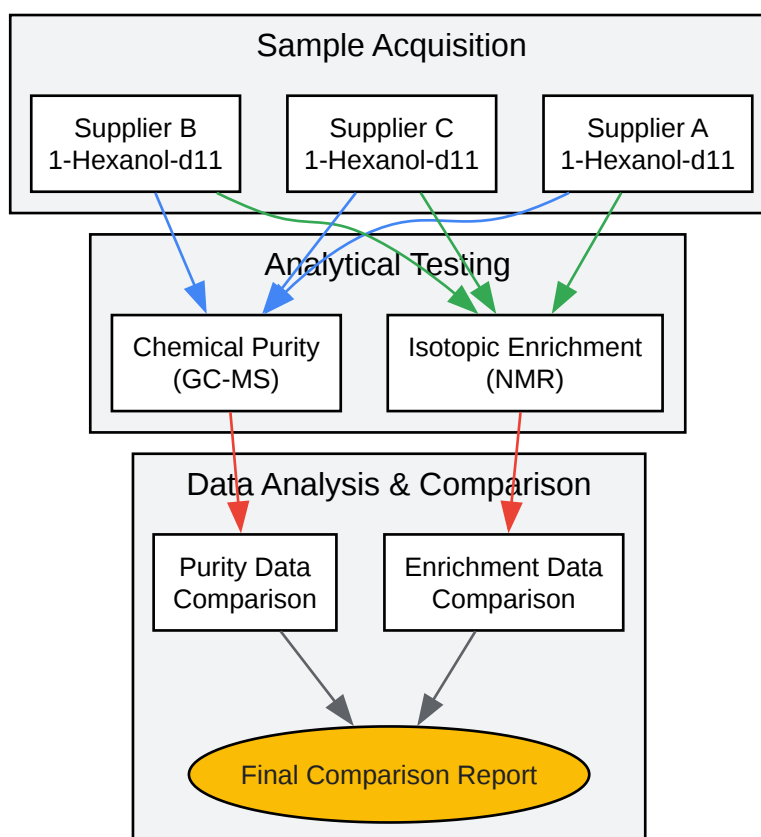
Methodology:

- **Sample Preparation:** The **1-Hexanol-d11** sample is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte signals.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Spectroscopy:
 - A standard proton NMR spectrum is acquired.
 - The residual proton signals in the regions corresponding to the deuterated positions are integrated.
 - The isotopic enrichment is calculated by comparing the integrals of the residual proton signals to the integral of a non-deuterated position in the molecule (if available) or to an internal standard of known concentration.
- ^2H NMR Spectroscopy:
 - A deuterium NMR spectrum is acquired.
 - The presence of a strong signal confirms the incorporation of deuterium.
 - Quantitative ^2H NMR can be used to determine the relative abundance of deuterium at different sites if applicable.
- Data Analysis: The isotopic enrichment is typically calculated by comparing the integral of the residual, non-deuterated 1-Hexanol signals to the total signal intensity. For **1-Hexanol-d11**, where all but the hydroxyl proton are expected to be deuterated, the comparison is often made against an internal standard or by analyzing the relative intensities of the parent ion and its isotopologues in a mass spectrum.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the comparative analysis of **1-Hexanol-d11** from different suppliers.



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Caption: Workflow for comparing **1-Hexanol-d11** from different suppliers.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. n-Hexyl-2,2,3,3,4,4,5,5,6,6,6-d11 Alcohol [lgcstandards.com]
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